gamma-Dodecalactone

Flavor chemistry Sensory science Dairy flavor formulation

Gamma-Dodecalactone (CAS 2305-05-7) is the essential C12 γ-lactone for formulators requiring precise creamy-peach aroma control. Unlike δ-dodecalactone, this γ-lactone suppresses fruity notes in lactone mixtures, enabling targeted dairy flavor balance. For maximum potency, source enantiomerically enriched (R)-form with a detection threshold as low as 8 µg/L. Natural-grade (≥98%, FG) from Cocos nucifera meets EU 1334/2008 and FDA 172.515, with Biobased certification. In fragrance, its base-note tenacity (bp ~257°C) bridges juicy top notes and musky bases. Specify gamma, not delta, to avoid sensory inversion and regulatory non-compliance.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 57084-18-1
Cat. No. B7799002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Dodecalactone
CAS57084-18-1
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CCC(=O)O1
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3
InChIKeyWGPCZPLRVAWXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Dodecalactone (CAS 57084-18-1) Procurement Guide: Core Identity and Physicochemical Baseline for Flavor and Fragrance Selection


Gamma-Dodecalactone (CAS 57084-18-1; preferred active CAS 2305-05-7) is a saturated 12-carbon γ-lactone (γ-butyrolactone class) with the molecular formula C₁₂H₂₂O₂ and molecular weight 198.31 g/mol [1]. The compound exists as a colorless to pale yellow oily liquid at room temperature, with a melting point of 17–18 °C, density of 0.936 g/mL at 25 °C, and refractive index n20/D of 1.452 . Its organoleptic profile is characterized by sweet, creamy, peach-like and fatty notes, with a reported odor detection threshold of approximately 7 μg/kg in water and 7.16–30.03 μg/kg in a deodorized cheddar cheese matrix [2][3]. Gamma-Dodecalactone is recognized as GRAS by FEMA (FEMA No. 2400) and is approved under EU Regulation 1334/2008 and FDA 21 CFR 172.515 for flavor and fragrance applications [4].

Gamma-Dodecalactone Substitution Risks: Why In-Class Lactone Interchange Compromises Flavor and Fragrance Performance


Generic substitution among C₁₂ lactones—particularly between gamma-dodecalactone (γ-lactone, five-membered ring) and delta-dodecalactone (δ-lactone, six-membered ring)—introduces quantifiable sensory divergence that cannot be corrected by simple dosage adjustment. Despite sharing the same molecular formula (C₁₂H₂₂O₂), the two lactones differ fundamentally in ring size, which alters odor quality from creamy-peach to buttery-coconut profiles and reverses their sensory interaction behavior in mixtures [1][2]. Additionally, gamma-dodecalactone as a racemic mixture exhibits enantiomer-dependent detection thresholds that vary by up to 35-fold within the same molecular structure [3]. Procurement of undefined stereochemical composition or substitution with δ-dodecalactone therefore introduces uncontrolled variability in flavor impact, matrix compatibility, and regulatory compliance across international food additive frameworks [4].

Gamma-Dodecalactone Comparative Performance Data: Quantified Differentiation Against Delta-Dodecalactone and Enantiomeric Specifications


Gamma-Dodecalactone vs. Delta-Dodecalactone: Divergent Sensory Interaction Effects in Food Matrices

In a deodorized cheddar cheese matrix, gamma-dodecalactone and delta-dodecalactone exhibit opposite effects on fruity aroma expression in lactone mixtures. Gamma-dodecalactone acts as an inhibitory component that suppresses fruity aroma perception, whereas delta-dodecalactone acts as a promotive component that enhances fruity aroma expression [1]. Odor thresholds determined in this matrix range from 7.16 to 30.03 μg/kg across the six lactones evaluated, with gamma-dodecalactone demonstrating distinct perceptual interaction behavior that cannot be replicated by delta-dodecalactone [1].

Flavor chemistry Sensory science Dairy flavor formulation

Gamma-Dodecalactone Enantiomeric Odor Threshold Differential: R-Enantiomer vs. S-Enantiomer

The (R)-enantiomer of gamma-dodecalactone exhibits an aroma detection threshold of 8 μg/L in dry red wine, which is statistically significantly different (p < 0.05) from the (S)-enantiomer threshold [1]. The enantiomeric threshold difference for gamma-dodecalactone is among the most pronounced within the 4-alkyl substituted γ-lactone series evaluated [1]. The lowest threshold determined across all eight enantiomers tested (γ-octalactone through γ-dodecalactone) was 8 μg/L for (R)-dodecalactone, while the highest was 285 μg/L for (R)-nonalactone, representing a 35.6-fold range in odor potency within the same lactone class [1].

Chiral analysis Enantioselective sensory evaluation Flavor potency

Gamma-Dodecalactone vs. Delta-Dodecalactone: FEMA GRAS Regulatory Identity and Application Distinction

Gamma-dodecalactone and delta-dodecalactone are regulated under separate FEMA GRAS designations with distinct flavor descriptors: gamma-dodecalactone (FEMA 2400) is characterized as tropical, fatty milk, waxy, sweet, peachy, creamy, whereas delta-dodecalactone (FEMA 2401) is characterized as butter, pork fat, creamy [1][2]. Both compounds are approved under FDA 21 CFR 172.515 and EU Regulation 1334/2008, but the divergent sensory descriptors reflect material differences in organoleptic behavior that prevent interchangeable use in labeled formulations [1].

Regulatory compliance Food additive specification GRAS designation

Gamma-Dodecalactone Natural Grade vs. Synthetic: Biobased Certification and Renewable Feedstock Compliance

Natural-grade gamma-dodecalactone (≥98% purity, FG) sourced from Cocos nucifera carries 'Biobased' certification with documented improvements in 'Less Hazardous Chemical Syntheses' and 'Use of Renewable Feedstock' under Green Chemistry Principles . Synthetic gamma-dodecalactone is typically produced via hydrogenation of ricinoleic acid from castor oil or through microbial fermentation using Yarrowia lipolytica [1]. The natural grade meets EU Regulation 1334/2008 & 178/2002 compliance and carries Halal and Kosher certifications, whereas synthetic grades may lack these certifications or the 'natural' designation required for clean-label products .

Green chemistry Natural flavor sourcing Sustainability procurement

Gamma-Dodecalactone Purity Grade Selection: Impact on Acid Value and Heavy Metal Specifications for Food-Grade Procurement

Food-grade gamma-dodecalactone (≥97.0% purity by GC-FID) requires additional specification compliance beyond standard purity metrics: acid value ≤2.0 mg KOH/g, water content ≤0.2%, and heavy metals (Pb) ≤3 ppm [1]. Analytical standard grades (≥98.5% GC) provide higher purity for quantitative applications but may not carry food-grade certifications . Fragrance grade (FG) materials meet organoleptic and purity requirements specific to perfumery use .

Quality control Food additive specification Procurement compliance

Gamma-Dodecalactone Volatility and Tenacity: Differentiated Performance in Fragrance Accords

Gamma-dodecalactone is classified as a base-to-heart note with a boiling point of approximately 257 °C, providing extended tenacity in fragrance compositions [1]. In contrast, lower molecular weight γ-lactones (e.g., γ-octalactone, γ-nonalactone) exhibit higher volatility and shorter duration [2]. Gamma-dodecalactone bridges juicy top notes and persistent musky bases, with typical use levels of 0.01–1% depending on accord type [1]. The compound demonstrates 'extraordinary tenacity' in heavy florals compared to shorter-chain γ-lactone analogs, which evaporate more rapidly [1].

Fragrance formulation Perfumery materials Volatility profiling

Gamma-Dodecalactone Application Scenarios: Evidence-Based Selection for Flavor, Fragrance, and Analytical Procurement


Dairy Flavor Formulation Requiring Controlled Lactone Sensory Interactions

For cheddar cheese and dairy flavor applications where precise control over fruity aroma expression is required, gamma-dodecalactone must be specifically procured rather than substituted with delta-dodecalactone. Evidence demonstrates that gamma-dodecalactone exerts an inhibitory effect on fruity aroma perception in lactone mixtures, whereas delta-dodecalactone exerts a promotive effect [1]. Formulators developing dairy flavors with multiple lactone components should select gamma-dodecalactone when suppression or moderation of fruity notes is desired, and should specifically avoid delta-dodecalactone substitution which would invert the intended sensory interaction and compromise mixture balance [1].

Enantioselective Flavor Research and High-Potency Formulation Development

Researchers and formulators requiring maximum flavor potency with minimal dosage should prioritize procurement of (R)-gamma-dodecalactone or enantiomerically enriched material. The (R)-enantiomer exhibits an aroma detection threshold of 8 μg/L in wine, which is statistically significantly lower (p < 0.05) than the (S)-enantiomer [2]. This 8 μg/L threshold represents the lowest value among all eight 4-alkyl substituted γ-lactone enantiomers tested (γ-octalactone through γ-dodecalactone) [2]. Procurement of undefined racemic material introduces uncontrolled enantiomeric composition and therefore variable flavor potency, necessitating analytical verification of enantiomeric distribution for applications where threshold sensitivity is critical [2].

Clean-Label and Natural Food Product Compliance Sourcing

For natural and clean-label food products regulated under EU Regulation 1334/2008 or requiring 'natural flavor' designation under FDA 21 CFR 172.515, procurement must specify natural-grade gamma-dodecalactone with documented biobased certification. Natural-grade material (≥98% purity, FG) sourced from Cocos nucifera carries 'Biobased' certification with documented improvements in Green Chemistry Principles 'Less Hazardous Chemical Syntheses' and 'Use of Renewable Feedstock' . Synthetic substitution risks non-compliance with 'natural' labeling claims and may lack Halal/Kosher certifications required for specific market access .

Long-Duration Fragrance Accords Requiring Lactonic Base-Note Tenacity

Fragrance formulators developing heavy florals, gourmand accords, or compositions requiring lactonic base-note persistence should specifically select gamma-dodecalactone (C₁₂ chain length) over shorter-chain γ-lactone analogs. With a boiling point of approximately 257 °C and classification as a base-to-heart note, gamma-dodecalactone provides 'extraordinary tenacity' that bridges juicy top notes and persistent musky bases [3]. Shorter-chain γ-lactones (C₈–C₉) exhibit higher volatility and shorter duration, making them unsuitable for applications requiring extended lactonic presence. Typical use levels range from 0.01% in creamy florals to 1% in gourmand/dairy accords [3].

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